Moscatin
Overview
Description
Moscatin, also known as Plicatol B, is a compound that inhibits AA-induced platelet aggregation in a concentration-dependent manner with IC50 values of 37.2 μM . It has a molecular weight of 240.25 and its molecular formula is C15H12O3 . The initial source of Moscatin is from plants, specifically the Orchidaceae Bulbophyllum odoratissimum Lindl .
Molecular Structure Analysis
The molecular structure of Moscatin is represented by the SMILES string: OC1=CC (OC)=C2C3=C (O)C=CC=C3C=CC2=C1 . This indicates that Moscatin is a polyphenolic compound, which is a class of compounds known for their antioxidant properties.Physical And Chemical Properties Analysis
Moscatin has a molecular weight of 240.25 and its molecular formula is C15H12O3 . It is almost insoluble in water (0.026g/L at 25°C) and appears as a powder . Its predicted density is 1.345±0.06 g/cm3 and its predicted boiling point is 515.4±30.0 °C .Scientific Research Applications
Cancer Treatment:
- Moscatilin has shown potent cytotoxicity against the FaDu human pharyngeal squamous carcinoma cell line, suggesting its potential as a chemotherapeutic agent for head and neck squamous cell carcinoma (Lee et al., 2020).
- It can inhibit proliferation and promote apoptosis of breast cancer in vitro and in vivo by down-regulating HDAC3 expression (Su et al., 2021).
- Moscatilin and moscatin diacetate, isolated from Dendrobium loddigesii, have demonstrated antiplatelet aggregation properties, which could be beneficial in cancer treatment (Chen et al., 1994).
Drug Delivery Systems:
- Metal-organic frameworks (MOFs), including those incorporating Moscatin or related compounds, are being explored as drug carriers due to their well-defined pore structures, tailorable composition, and biocompatibility (Wu & Yang, 2017).
- These MOFs are promising for applications in precise tumor positioning, diagnosis, and imaging-guided therapy (Meng et al., 2020).
- Zirconium-based MOFs, in particular, show high storage capacities and ease of functionalization, making them suitable for biological applications (Lázaro & Forgan, 2019).
Radiosensitization:
- Moscatilin is a potential radiosensitizer that can trigger immunogenic death in cancer cells when used with low radiation doses of X-ray and UV-C (Pujari et al., 2021).
Antioxidative Activity:
- Moscatin has stronger antioxidative activity than BHA, highlighting its potential in this area (Ono et al., 1995).
properties
IUPAC Name |
4-methoxyphenanthrene-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-13-8-11(16)7-10-6-5-9-3-2-4-12(17)14(9)15(10)13/h2-8,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOCAIKGDCMNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)O)C=CC3=C2C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148506 | |
Record name | Moscatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moscatin | |
CAS RN |
108335-06-4 | |
Record name | Moscatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108335-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moscatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moscatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOSCATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC1N75GST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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